,4,5-Trimethoxyphenylacetonitrile finds its primary application in scientific research as an internal standard during the determination of vancomycin in serum samples. Vancomycin is an antibiotic used to treat various infections caused by Gram-positive bacteria. Accurately measuring its concentration in blood is crucial for monitoring therapy and preventing adverse effects.
A study published in the Journal of Chromatography B describes a method for vancomycin determination in serum that utilizes 3,4,5-trimethoxyphenylacetonitrile as an internal standard. This method involves a direct and rapid protein precipitation step, followed by high-performance liquid chromatography (HPLC) analysis. The presence of the internal standard allows for the correction of variations in sample preparation, injection volume, and detector response, leading to more accurate and reliable vancomycin concentration measurements. [Source: Journal of Chromatography B, Volume 747, Issue 1, Pages 121-127, (1997) ]
While the current research primarily focuses on its use with vancomycin analysis, the properties of 3,4,5-trimethoxyphenylacetonitrile suggest potential applications in other analytical techniques.
3,4,5-Trimethoxyphenylacetonitrile has the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of approximately 207.23 g/mol. It appears as a white crystalline powder with a density of 1.104 g/cm³ and exhibits a melting point range of 76-79 °C. The compound is insoluble in water but can dissolve in organic solvents. It is recognized by the CAS number 13338-63-1 and has various synonyms including (3,4,5-trimethoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzyl cyanide .
These reactions highlight its versatility in synthetic organic chemistry.
Several synthesis methods for 3,4,5-trimethoxyphenylacetonitrile have been documented:
3,4,5-Trimethoxyphenylacetonitrile has potential applications in:
While specific interaction studies for 3,4,5-trimethoxyphenylacetonitrile are sparse, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further research could elucidate its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetonitrile. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methoxyphenylacetonitrile | C₉H₉N | Fewer methoxy groups; lower molecular weight |
4-Methoxyphenylacetonitrile | C₉H₉N | Similar structure but only one methoxy group |
2-(3,4-Dimethoxyphenyl)acetonitrile | C₁₁H₁₃N₃O₂ | Contains two methoxy groups; different positioning |
3-(2-Methylphenyl)acetonitrile | C₁₁H₁₃N | Different aromatic substitution; no methoxy groups |
The presence of three methoxy groups in the para and ortho positions on the phenyl ring distinguishes 3,4,5-trimethoxyphenylacetonitrile from these similar compounds, potentially enhancing its solubility and reactivity.
Irritant